3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C17H11F3N4OS2 and its molecular weight is 408.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and reactions involving similar mercapto-triazole and thiazole derivatives have been extensively studied. These compounds are typically synthesized through reactions involving mercapto groups with various cyano compounds or via cyclization of substituted thiosemicarbazides. For instance, the one-pot synthesis and reactions of novel 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles demonstrate the versatility and reactivity of these chemical structures, leading to a wide range of potential applications in material science, catalysis, and as precursors for further chemical modifications (El-Sherief et al., 2011).
Biological Activities
While specifically excluding information on drug use and dosage, it is notable that compounds with similar structures have been evaluated for their biological activities. This includes studies on their anti-inflammatory, analgesic, antitumor, and antimicrobial properties. For example, compounds synthesized with benzothiazole and triazole moieties have shown potential antitumor activity, suggesting that similar compounds could be explored for their utility in cancer research and therapy (Kaldrikyan et al., 2013). Moreover, the synthesis of novel fluorine-containing thiadiazolotriazinones as potential antibacterial agents highlights the ongoing interest in leveraging such chemical frameworks for developing new antimicrobial compounds (Holla et al., 2003).
Antifungal and Antiviral Applications
The exploration of triazole and thiadiazole derivatives for antifungal and antiviral applications further underscores the broad utility of these chemical structures. For instance, the synthesis and evaluation of novel 5-[(3-aralkyl amido/imidoalkyl) phenyl]-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines as antiviral agents demonstrate the potential of these compounds in addressing viral diseases, offering a promising avenue for the development of new antiviral drugs (Pandey et al., 2012).
Mechanism of Action
Target of Action
The compound contains a triazole ring and a benzothiazole ring , both of which are common structures in many pharmaceutical compounds. The triazole ring is known to interact with various enzymes and receptors in the body due to its ability to form hydrogen bonds, while the benzothiazole ring is often involved in interactions with biological targets due to its planar structure and aromaticity .
Mode of Action
The trifluoromethyl group attached to the phenyl ring can enhance the lipophilicity of the compound, which can improve its ability to cross cell membranes and reach its target .
Biochemical Pathways
Without specific information about this compound, it’s difficult to determine the exact biochemical pathways it might affect. Many triazole-containing compounds are known to affect various biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, which can improve its absorption and distribution .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Many triazole and benzothiazole-containing compounds have demonstrated various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. The trifluoromethyl group can enhance the compound’s stability, potentially making it more resistant to metabolic degradation .
Biochemical Analysis
Biochemical Properties
3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one: plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The mercapto group (-SH) in the compound is known for its ability to form disulfide bonds with cysteine residues in proteins, which can alter the protein’s structure and function . Additionally, the trifluoromethyl group (-CF3) can influence the compound’s reactivity and binding affinity due to its electronegativity . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways.
Cellular Effects
The effects of This compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cellular proteins can lead to changes in phosphorylation states, thereby modulating signal transduction pathways . Furthermore, its impact on gene expression can result in altered levels of specific proteins, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating them . The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition . Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to certain biomolecules, influencing their activity . These interactions can lead to changes in gene expression, further affecting cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of This compound over time are critical for its effectiveness in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular functions, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with dosage. At lower doses, the compound can exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, the compound can lead to adverse effects, including toxicity and organ damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound: is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can either be excreted or further metabolized . The interaction with cofactors and other enzymes can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, influencing its localization and accumulation within cells . These transport mechanisms are essential for the compound’s bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
3-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4OS2/c18-17(19,20)10-4-3-5-11(8-10)24-14(21-22-15(24)26)9-23-12-6-1-2-7-13(12)27-16(23)25/h1-8H,9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVSTZHASBCENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=NNC(=S)N3C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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